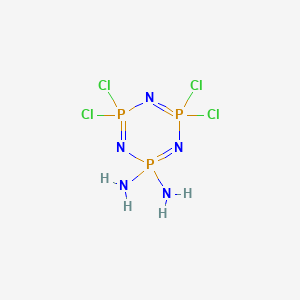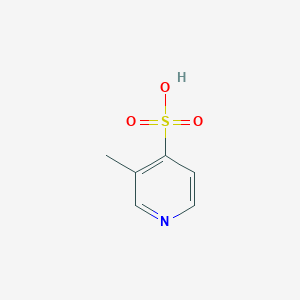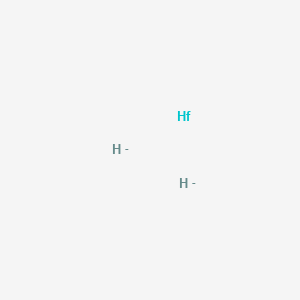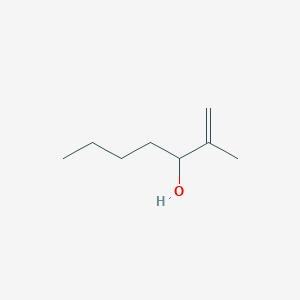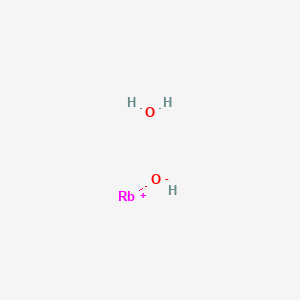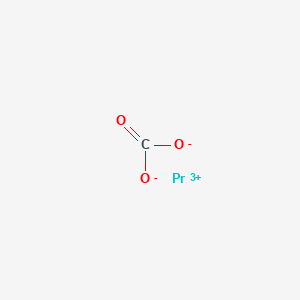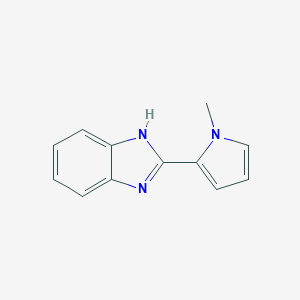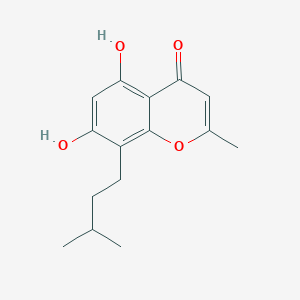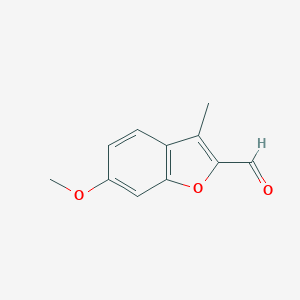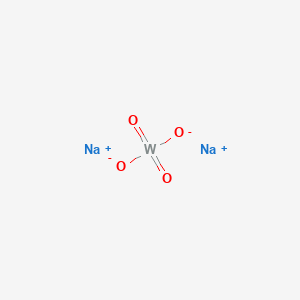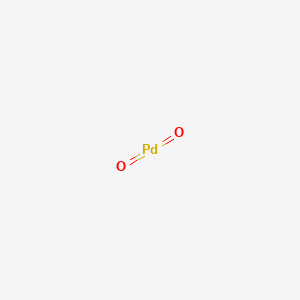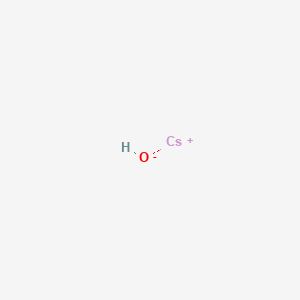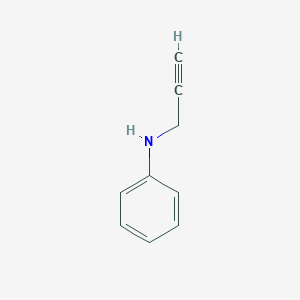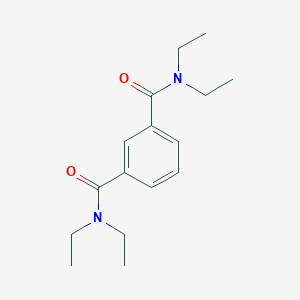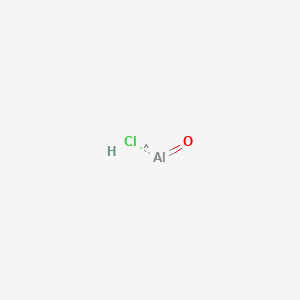
Aluminum chloride oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum chloride oxide, also known as aluminum oxychloride, is an inorganic compound with the chemical formula AlClO. It typically appears as a colorless crystalline solid or white powder and is soluble in water and some organic solvents. This compound is widely used in various industrial and chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum chloride oxide can be synthesized through several methods. One common method involves the reaction of aluminum chloride with aluminum oxide at high temperatures. Another method includes the reaction of aluminum chloride with oxygen or air. The reaction conditions typically involve temperatures ranging from 400°C to 1000°C to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of aluminum oxide. This process involves the reaction of aluminum oxide with chlorine gas in the presence of a reducing agent, such as carbon, at elevated temperatures. The resulting this compound is then purified and collected.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum chloride oxide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and chlorine gas.
Reduction: Can be reduced by hydrogen to form aluminum chloride and water.
Substitution: Reacts with water to form aluminum hydroxide and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air and high temperatures (above 500°C).
Reduction: Involves hydrogen gas and temperatures around 300°C to 500°C.
Substitution: Occurs readily at room temperature in the presence of water.
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3) and chlorine gas (Cl2).
Reduction: Aluminum chloride (AlCl3) and water (H2O).
Substitution: Aluminum hydroxide (Al(OH)3) and hydrochloric acid (HCl).
Aplicaciones Científicas De Investigación
Aluminum chloride oxide has numerous applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.
Biology: Employed in the preparation of various biological compounds and as a reagent in biochemical assays.
Medicine: Utilized in the formulation of certain pharmaceuticals and as an antiperspirant in topical applications.
Industry: Applied in the production of rubber, fragrances, and pesticides. It also serves as a dehydrating agent and desiccant due to its strong hygroscopic properties.
Mecanismo De Acción
The mechanism by which aluminum chloride oxide exerts its effects involves its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In biological systems, it can interact with mucopolysaccharides and epithelial cells, leading to the formation of plugs that block sweat ducts, thereby reducing perspiration.
Comparación Con Compuestos Similares
Aluminum chloride (AlCl3): A common Lewis acid used in organic synthesis.
Aluminum oxide (Al2O3): An amphoteric oxide with applications in catalysis and materials science.
Aluminum hydroxide (Al(OH)3): Used as an antacid and in water purification.
Uniqueness: Aluminum chloride oxide is unique due to its dual properties of aluminum chloride and aluminum oxide. It combines the reactivity of aluminum chloride with the stability of aluminum oxide, making it a versatile compound in various applications. Its ability to act as both a Lewis acid and a dehydrating agent further enhances its utility in chemical and industrial processes.
Propiedades
Número CAS |
13596-11-7 |
|---|---|
Fórmula molecular |
AlClO |
Peso molecular |
78.43 g/mol |
Nombre IUPAC |
aluminum;oxygen(2-);chloride |
InChI |
InChI=1S/Al.ClH.O/h;1H;/q+3;;-2/p-1 |
Clave InChI |
GCSPEDBBNOCYOD-UHFFFAOYSA-M |
SMILES |
O=[Al].Cl |
SMILES canónico |
[O-2].[Al+3].[Cl-] |
Key on ui other cas no. |
13596-11-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


